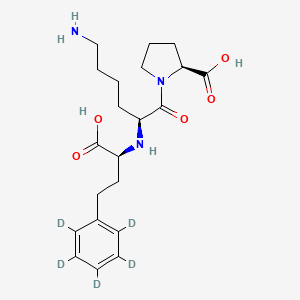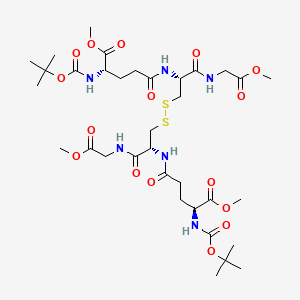
Chlorhydrate de Tizanidine-d4
Vue d'ensemble
Description
Le Tizanidine-d4 (chlorhydrate) est une forme deutérée du chlorhydrate de tizanidine, un relaxant musculaire squelettique à action centrale. Il est principalement utilisé comme étalon interne pour la quantification de la tizanidine dans diverses applications analytiques, telles que la spectrométrie de masse. Le composé est caractérisé par la substitution de quatre atomes d'hydrogène par du deutérium, ce qui améliore sa stabilité et permet des mesures analytiques plus précises .
Applications De Recherche Scientifique
Tizanidine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tizanidine in complex mixtures.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of tizanidine in biological systems.
Medicine: Utilized in clinical research to study the efficacy and safety of tizanidine in various therapeutic applications.
Industry: Applied in the development and quality control of pharmaceutical formulations containing tizanidine.
Mécanisme D'action
- These receptors are located in the central nervous system (CNS) and peripheral tissues. By binding to these receptors, Tizanidine-d4 inhibits excitatory neurotransmitter release, leading to reduced muscle spasm .
- By inhibiting excitatory neurotransmitters, Tizanidine-d4 reduces the facilitation of spinal motor neurons, leading to decreased muscle tone and spasticity .
- Impact on Bioavailability : Due to its short duration of action, tizanidine use is typically reserved for specific relief needs .
- Cellular effects include relaxation of skeletal muscle fibers and improved functional mobility for patients with spasticity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Tizanidine-d4 Hydrochloride acts as an agonist at alpha-2 adrenergic receptor sites, resulting in presynaptic inhibition of motor neurons . This action leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Cellular Effects
Tizanidine-d4 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by reducing neuronal excitation induced by noxious stimuli and depressing spontaneous neuronal firing . This effect on cell signaling pathways leads to a decrease in muscle spasticity without affecting their strength .
Molecular Mechanism
The mechanism of action of Tizanidine-d4 Hydrochloride involves its binding interactions with biomolecules and changes in gene expression. It acts as an alpha-2 adrenergic receptor agonist, reducing spasticity by causing presynaptic inhibition of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tizanidine-d4 Hydrochloride change over time. The drug exhibits a short elimination half-life of approximately 2.5 hours . It is also subject to extensive first-pass metabolism, which can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Tizanidine-d4 Hydrochloride vary with different dosages. The drug has not been shown to exert direct effects on skeletal muscle fibers or the neuromuscular junction, and it has shown no significant effect on monosynaptic spinal reflexes . The effects of Tizanidine-d4 Hydrochloride are greatest on polysynaptic pathways .
Metabolic Pathways
Tizanidine-d4 Hydrochloride is involved in several metabolic pathways. It is extensively metabolized by the CYP1A2 enzyme . The drug undergoes phase I metabolism via oxidation of the imidazoline moiety, the aromatic ring, and the benzothiodiazole ring .
Transport and Distribution
Tizanidine-d4 Hydrochloride is transported and distributed within cells and tissues. The drug is centrally acting, and its effects are primarily observed in the central nervous system . The drug’s distribution within the body is influenced by its extensive metabolism and its interactions with various enzymes and proteins .
Subcellular Localization
The subcellular localization of Tizanidine-d4 Hydrochloride and its effects on activity or function are primarily observed in the central nervous system. The drug acts by blocking nerve impulses through presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters from the presynaptic terminal of the spinal interneurons .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Tizanidine-d4 (chlorhydrate) implique la deutération du chlorhydrate de tizanidineLes voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et peuvent varier en fonction du fabricant .
Méthodes de production industrielle : La production industrielle de Tizanidine-d4 (chlorhydrate) implique des processus de deutération à grande échelle, qui sont réalisés dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus de production comprend l'utilisation d'équipements et de réactifs spécialisés pour faciliter l'incorporation d'atomes de deutérium dans la molécule de tizanidine .
Analyse Des Réactions Chimiques
Types de réactions : Le Tizanidine-d4 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits d'oxydation correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les atomes de deutérium du Tizanidine-d4 peuvent être substitués par d'autres atomes ou groupes dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement employés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés pour réaliser des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
Le Tizanidine-d4 (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification de la tizanidine dans des mélanges complexes.
Biologie : Employé dans des études pharmacocinétiques pour suivre le métabolisme et la distribution de la tizanidine dans les systèmes biologiques.
Médecine : Utilisé dans la recherche clinique pour étudier l'efficacité et l'innocuité de la tizanidine dans diverses applications thérapeutiques.
Industrie : Appliqué au développement et au contrôle qualité des formulations pharmaceutiques contenant de la tizanidine.
5. Mécanisme d'action
Le Tizanidine-d4 (chlorhydrate) exerce ses effets par le même mécanisme que la tizanidine. Il agit comme un agoniste des récepteurs alpha-2 adrénergiques, conduisant à l'inhibition de la libération de neurotransmetteurs excitants. Cela entraîne la réduction du tir neuronal et de la spasticité musculaire. Les cibles moléculaires comprennent les récepteurs alpha-2 adrénergiques, et les voies impliquées sont principalement liées à la modulation de la libération de neurotransmetteurs dans le système nerveux central .
Composés similaires :
Chlorhydrate de tizanidine : La forme non deutérée du Tizanidine-d4, utilisée à des fins thérapeutiques similaires.
Clonidine : Un autre agoniste alpha-2 adrénergique présentant des propriétés relaxantes musculaires similaires.
Baclofène : Un agoniste du récepteur GABA-B utilisé pour la spasticité musculaire, avec un mécanisme d'action différent.
Unicité : Le Tizanidine-d4 (chlorhydrate) est unique en raison de sa substitution au deutérium, qui offre une stabilité accrue et permet des mesures analytiques plus précises. Cela le rend particulièrement précieux comme étalon interne en spectrométrie de masse et autres techniques analytiques .
Comparaison Avec Des Composés Similaires
Tizanidine hydrochloride: The non-deuterated form of Tizanidine-d4, used for similar therapeutic purposes.
Clonidine: Another alpha-2 adrenergic agonist with similar muscle relaxant properties.
Baclofen: A GABA-B receptor agonist used for muscle spasticity, with a different mechanism of action.
Uniqueness: Tizanidine-d4 (hydrochloride) is unique due to its deuterium substitution, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .
Propriétés
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-URZLSVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670104 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-51-5 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)


![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)




